4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) is a highly specialized, dual-halogenated benzylic amine utilized as a premium building block in advanced medicinal chemistry and polymer science. Operating as a liquid at standard temperature with a boiling point of 177.4 °C and a high density of 1.312 g/cm³, it offers distinct handling characteristics compared to lighter, unfluorinated amines . Procurement of this specific compound is driven by its ability to impart severe steric hindrance and metabolic stability in pharmaceutical scaffolds, such as mPGES-1 and RANKL inhibitors, and its distinct capacity to modify the surface energy of polyimides in the co-extrusion of delamination-free nanofiltration membranes[1].
Substituting 4-fluoro-2-(trifluoromethyl)benzylamine with simpler analogs, such as unsubstituted benzylamine or 4-fluorobenzylamine, fundamentally compromises both chemical processability and end-product performance. In polymer science, unmodified or mono-fluorinated amines fail to sufficiently lower the surface energy of P84 polyimide, resulting in catastrophic interfacial delamination when co-extruded with Ultem for hollow fiber membranes[1]. In medicinal chemistry, the absence of the bulky ortho-trifluoromethyl group leaves the benzylic position vulnerable to metabolic oxidation and fails to lock the required amide conformations. Furthermore, the dual electron-withdrawing groups critically attenuate the amine's pKa to approximately 8.0–8.5; replacing this compound with a more basic analog (pKa ~9.3) drastically increases hERG channel blocking liabilities and reduces passive membrane permeability in the resulting drug candidates.
In the fabrication of dual-layer hollow fiber membranes, poor miscibility between P84 polyimide and Ultem causes severe interfacial delamination. Grafting 4-fluoro-2-(trifluoromethyl)benzylamine onto the P84 polyimide backbone fundamentally alters its surface energy and free volume. This specific chemical modification bridges the miscibility gap with Ultem, resulting in a completely delamination-free dual-layer nanofiltration membrane [1]. Unmodified P84/Ultem pairs consistently exhibit structural failure and layer separation under operational shear stress.
| Evidence Dimension | Interfacial adhesion in co-extruded dual-layer membranes |
| Target Compound Data | Delamination-free morphology (FTB-grafted P84/Ultem) |
| Comparator Or Baseline | Unmodified P84/Ultem pair |
| Quantified Difference | Complete elimination of macroscopic layer separation |
| Conditions | Dual-layer hollow fiber spinning, P84 polyimide outer layer, Ultem inner layer |
Enables the scalable commercial production of composite nanofiltration membranes without structural defects.
The dual fluorination pattern (4-fluoro and 2-trifluoromethyl) significantly increases the mass density of the liquid compound to 1.312 g/cm³ at standard conditions . This represents a >33% increase compared to the unsubstituted baseline benzylamine (0.981 g/cm³). During scale-up synthesis and aqueous workup, this high density ensures rapid and distinct phase separation when partitioned against common aqueous buffers, unlike lighter amines that frequently form stubborn emulsions.
| Evidence Dimension | Liquid density at standard conditions |
| Target Compound Data | 1.312 g/cm³ |
| Comparator Or Baseline | Benzylamine (0.981 g/cm³) |
| Quantified Difference | +0.331 g/cm³ (>33% increase) |
| Conditions | Standard temperature and pressure (STP) |
Reduces processing time and solvent usage during the extraction and purification phases of industrial scale-up.
The strong electron-withdrawing inductive effects of the para-fluoro and ortho-trifluoromethyl groups significantly attenuate the basicity of the amine. The predicted pKa of 4-fluoro-2-(trifluoromethyl)benzylamine is approximately 8.0–8.5, which is markedly lower than the pKa of unsubstituted benzylamine (~9.3) . When incorporated into drug scaffolds, this reduced basicity limits protonation at physiological pH, thereby enhancing passive membrane permeability and reducing hERG channel blocking liabilities.
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | ~8.0–8.5 (predicted) |
| Comparator Or Baseline | Benzylamine (~9.3) |
| Quantified Difference | ~1.0 log unit reduction in basicity |
| Conditions | Standard aqueous physiological conditions |
Provides a critical structural lever for medicinal chemists to optimize the ADME profile and safety of central nervous system and anti-inflammatory candidates.
While ortho-trifluoromethyl groups typically induce severe steric hindrance that can stall nucleophilic attack, 4-fluoro-2-(trifluoromethyl)benzylamine maintains sufficient reactivity for standard coupling. For example, mixed-anhydride amidation using isobutyl chloroformate in chloroform at 0–20 °C achieves a 67% yield of the target amide within 12 hours . In contrast, more heavily substituted or alpha-branched benzylic amines often require harsh heating or specialized coupling reagents to exceed a 50% yield.
| Evidence Dimension | Amidation yield via mixed anhydride method |
| Target Compound Data | 67% yield (at 0–20 °C, 12h) |
| Comparator Or Baseline | Alpha-branched benzylic amines (<50% yield under mild conditions) |
| Quantified Difference | >17% higher yield under mild, non-specialized conditions |
| Conditions | Isobutyl chloroformate, triethylamine, chloroform, 0-20 °C |
Allows procurement teams to rely on cost-effective, standard coupling reagents rather than expensive proprietary catalysts for library synthesis.
Applied as a grafting monomer to modify P84 polyimide in the production of dual-layer hollow fiber membranes. The fluorinated moieties lower surface energy, bridging the miscibility gap with Ultem and preventing interfacial delamination during co-extrusion [1].
Used as a critical building block in the synthesis of mPGES-1 inhibitors for inflammation and RANKL/RANK signal inhibitors for osteoporosis[2]. The compound's specific substitution pattern provides necessary steric bulk and metabolic stability while maintaining a favorable pKa for oral bioavailability.
Utilized in the preparation of heterocycle-substituted amide derivatives targeting Acyl-CoA:cholesterol acyltransferase (ACAT). The ortho-trifluoromethyl group locks the amide conformation, improving target binding affinity and selectivity .
Corrosive